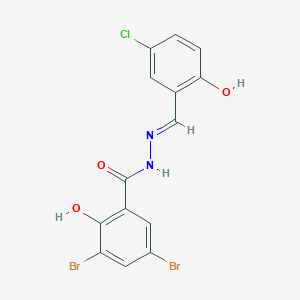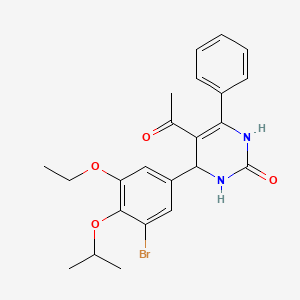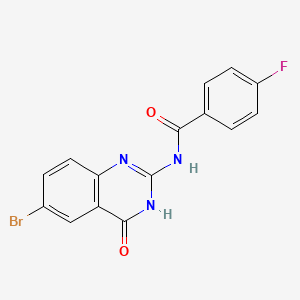![molecular formula C17H15ClN2O5 B6036090 N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B6036090.png)
N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its complex molecular structure, which includes a benzodioxole ring, a chloro-substituted phenyl group, and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide typically involves a multi-step process. One common method includes the condensation of 5-chloro-3-ethoxy-2-hydroxybenzaldehyde with 1,3-benzodioxole-5-carboxylic acid hydrazide under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
- N-[(E)-(5-chloro-3-methoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
- N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or a precursor for the synthesis of novel compounds .
Propiedades
IUPAC Name |
N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-23-15-7-12(18)5-11(16(15)21)8-19-20-17(22)10-3-4-13-14(6-10)25-9-24-13/h3-8,21H,2,9H2,1H3,(H,20,22)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAFQFIIYEVTP-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6036026.png)



![2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6036048.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6036053.png)
![7-(4-methylpiperazino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6036061.png)

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6036076.png)
![1,3-dimethyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6036088.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6036101.png)
![N-methyl-1-[4-(methylthio)benzyl]-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6036106.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6036110.png)
![2-(2-chlorobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]morpholine](/img/structure/B6036120.png)
